molecular formula C8H4FNO3 B8012108 3-Cyano-5-fluoro-4-hydroxybenzoic acid

3-Cyano-5-fluoro-4-hydroxybenzoic acid

Cat. No.: B8012108
M. Wt: 181.12 g/mol
InChI Key: PYPPBOQIZZVBTN-UHFFFAOYSA-N
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Description

Strategic Importance of the Cyano-Fluoro-Hydroxybenzoic Acid Moiety in Contemporary Chemical Research

The cyano-fluoro-hydroxybenzoic acid framework represents a confluence of three highly influential functional groups in modern chemical research, particularly in the fields of medicinal chemistry and materials science. The strategic combination of a nitrile (cyano) group, a fluorine atom, and a hydroxybenzoic acid base creates a versatile scaffold with a unique electronic and structural profile.

The fluorine atom is a cornerstone of modern drug design. tandfonline.com Its high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter a molecule's properties. nih.gov The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond. tandfonline.comnih.gov It can also modulate the acidity (pKa) of nearby functional groups, which in turn affects a compound's solubility, membrane permeability, and binding affinity to biological targets. nih.govnih.gov

The cyano group (-C≡N) is another critical component in drug discovery, found in over 60 approved small-molecule drugs. nih.govrsc.org It is a versatile functional group that can act as a precursor to other important groups like amines and carboxylic acids. numberanalytics.com The nitrile group can participate in hydrogen bonding and other noncovalent interactions with protein targets, enhancing binding affinity. nih.govnumberanalytics.com Furthermore, its electron-withdrawing nature makes it a useful component in the design of covalent inhibitors, a strategy that has gained significant traction in recent years. nih.govrsc.org

The hydroxybenzoic acid backbone provides a foundational structure that is prevalent in both natural products and synthetic compounds. The carboxylic acid group can engage in strong hydrogen bonding and ionic interactions, which are crucial for anchoring a molecule within a biological receptor site. The hydroxyl group also provides another point for hydrogen bonding and can be a key site for further chemical modification. 4-Hydroxybenzoic acid and its derivatives, for instance, are known for their antioxidant and antimicrobial properties and serve as precursors for a wide range of products, including parabens and polymers. researchgate.netwikipedia.org

When combined, these three groups on a benzene (B151609) ring create a molecule with a highly specific charge distribution and a rich potential for intermolecular interactions. The electron-withdrawing properties of both the fluorine and cyano groups can significantly impact the acidity of the hydroxyl and carboxylic acid protons, influencing the molecule's behavior in a biological environment. This makes the cyano-fluoro-hydroxybenzoic acid moiety a highly attractive scaffold for designing novel therapeutic agents and advanced materials.

Historical Trajectory and Initial Discoveries Pertaining to 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

Specific historical records detailing the first synthesis or discovery of this compound are not prominent in the scientific literature. However, we can understand its context by looking at the history of its parent structure, benzoic acid, and the rise of fluorine in medicinal chemistry.

Benzoic acid itself was discovered in the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.org Its structure was later determined by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.org For a long time, benzoic acid for human consumption was derived from this natural source. newworldencyclopedia.org Industrial production methods were later developed, such as the partial oxidation of toluene, which is now the most common commercial method. newworldencyclopedia.orgresearchgate.net

The era of fluorinated pharmaceuticals began in the mid-20th century. The unique properties conferred by fluorine were recognized, and chemists began to systematically incorporate it into drug candidates. rsc.org One of the early successes was the development of fluorinated steroids, which showed enhanced anti-inflammatory activity. The introduction of fluorine into various drug classes has since become a common strategy to improve potency, selectivity, and pharmacokinetic properties. tandfonline.com The development of synthetic methods to create fluorinated aromatic compounds has been a significant area of research, enabling the creation of a vast array of complex fluorinated molecules for various applications, including drugs, agrochemicals, and liquid crystals. researchgate.netgoogle.com

Current Research Paradigms and Emerging Frontiers in the Study of the Compound

While specific research programs centered on this compound are not widely documented, current research on related fluorinated and cyanated aromatic compounds highlights the potential areas of interest for this molecule.

A major frontier in medicinal chemistry is the design of highly selective enzyme inhibitors. The unique electronic properties of the cyano-fluoro-hydroxybenzoic acid moiety make it a candidate for targeting specific enzyme active sites. Research is ongoing into the development of covalent inhibitors where a nitrile group can act as a "warhead" to form a stable bond with a target protein. nih.govrsc.org This has been a successful strategy for a number of recently approved drugs. rsc.org

In the realm of materials science, there is growing interest in functionalized aromatic compounds for the creation of metal-organic frameworks (MOFs) and high-performance polymers. rsc.org Hydroxybenzoic acids are used as linkers in MOFs, and the addition of fluorine and cyano groups could be used to tune the properties of these materials, such as their porosity and catalytic activity. rsc.org

The development of new synthetic methodologies is also a key research area. Recent advances in catalytic fluorination and cyanation reactions allow for more precise and efficient synthesis of complex aromatic compounds. nih.govmdpi.com These new methods are crucial for accessing novel chemical structures like this compound and its derivatives, which can then be screened for biological activity or other useful properties. The ongoing evolution of synthetic chemistry will likely make such compounds more accessible for future research endeavors.

Representative Data for a Related Compound

PropertyValueSource
IUPAC Name 3-cyano-4-fluorobenzoic acidPubChem
CAS Number 171050-06-9PubChem
Molecular Formula C₈H₄FNO₂PubChem nih.gov
Molecular Weight 165.12 g/mol PubChem nih.gov
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C#N)FPubChem
InChI Key JMHGATOBRPWPBZ-UHFFFAOYSA-NPubChem

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-5-fluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPBOQIZZVBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exhaustive Synthetic Methodologies for 3 Cyano 5 Fluoro 4 Hydroxybenzoic Acid and Its Analogues

Retrosynthetic Dissection and Key Synthetic Precursors

A logical retrosynthetic analysis of 3-cyano-5-fluoro-4-hydroxybenzoic acid suggests several potential disconnection points. The cyano, fluoro, hydroxyl, and carboxyl groups offer multiple avenues for synthetic planning.

A primary disconnection can be made at the C-CN bond, suggesting a late-stage cyanation of a suitably substituted 5-fluoro-4-hydroxybenzoic acid derivative. Alternatively, the carboxyl group could be introduced last, pointing towards the oxidation of a corresponding benzaldehyde (B42025) or methylbenzene precursor, or the carboxylation of an organometallic species. The hydroxyl group could also be installed late in the synthesis, for instance, through the demethylation of a methoxy (B1213986) precursor or the hydroxylation of an aryl halide.

Based on these disconnections, key synthetic precursors for the synthesis of this compound can be identified. These often include:

Halogenated benzoic acids or benzonitriles (e.g., 3,5-difluoro-4-chlorobenzoic acid)

Aminated benzoic acids (e.g., 3-amino-5-fluorobenzoic acid)

Substituted phenols (e.g., 3-cyano-5-fluorophenol)

Fluorinated aromatic building blocks (e.g., 1,3-difluoro-5-bromobenzene)

The choice of precursor is often dictated by the desired synthetic route and the commercial availability of starting materials.

Classical and Established Synthetic Protocols

Traditional synthetic methods for constructing highly substituted benzoic acids often rely on robust and well-established multi-step reaction sequences.

Multi-Step Conversions via Halogenation and Cyano-Functionalization Pathways

A common strategy involves the use of halogenated precursors, which can be sequentially functionalized. For instance, the synthesis of related compounds like 3-cyano-2,4-dihalo-5-fluorobenzoic acids has been reported to start from aminated precursors. A typical sequence involves the diazotization of an amino group, followed by a Sandmeyer reaction to introduce a cyano group. organic-chemistry.org Hydrolysis of the resulting benzonitrile (B105546) can then yield the desired carboxylic acid.

A facile two-step process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid has been developed starting from the readily available 2,6-dichloro-3-fluorobenzonitrile. nih.gov This highlights the utility of commercially available, polysubstituted benzonitriles as key starting materials.

The general approach can be summarized in the following table:

Starting MaterialKey TransformationsProduct
3-Amino-5-fluorobenzoic acid1. Diazotization 2. Sandmeyer (CuCN)3-Cyano-5-fluorobenzoic acid
3-Bromo-5-fluorobenzoic acid1. Nitrile substitution (e.g., with CuCN)3-Cyano-5-fluorobenzoic acid
3,5-Difluorobenzoic acid1. Nitration 2. Reduction 3. Diazotization 4. Cyanation 5. HydroxylationThis compound

Aromatic Substitution Reactions: Electrophilic and Nucleophilic Pathways

Aromatic substitution reactions are fundamental to the synthesis of substituted benzene (B151609) derivatives. organic-chemistry.orgacs.org

Electrophilic Aromatic Substitution (EAS): In the context of synthesizing this compound, EAS reactions like nitration can be employed to introduce a nitrogen-containing functional group, which can later be converted to the cyano group. nih.gov The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired regioselectivity. For example, in a substituted fluorobenzene, the fluorine atom is an ortho-, para-director, while a carboxyl group is a meta-director.

Nucleophilic Aromatic Substitution (NAS): NAS reactions are particularly useful when the aromatic ring is substituted with strong electron-withdrawing groups. nih.gov For instance, a highly halogenated fluorobenzoic acid could potentially undergo nucleophilic substitution with a cyanide source to introduce the cyano group. The fluorine atom itself can be a leaving group in NAS reactions, a property that can be exploited in certain synthetic designs. acs.org

Regioselective Hydroxylation and Carboxylation Strategies

The introduction of the hydroxyl and carboxyl groups at specific positions is a critical challenge.

Regioselective Hydroxylation: A common method for introducing a hydroxyl group is through the demethylation of a corresponding methoxy-substituted precursor. google.comjustia.com This can be achieved using reagents like boron tribromide or hydrobromic acid. Another approach involves the diazotization of an amino group followed by hydrolysis. More modern methods include transition metal-catalyzed hydroxylation of aryl halides. organic-chemistry.orgnih.govnih.gov

Regioselective Carboxylation: The carboxylation of an aromatic ring can be achieved through various methods. The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a classic example, though its regioselectivity can be influenced by the reaction conditions. google.com Alternatively, an organometallic intermediate, such as a Grignard or organolithium reagent, can be generated and then quenched with carbon dioxide to install the carboxylic acid group. Enzymatic carboxylation of phenols has also been explored as a highly regioselective method. nih.govnih.gov

Innovative and Sustainable Synthetic Approaches

Modern synthetic chemistry has seen a shift towards more efficient and sustainable methods, with a strong emphasis on transition metal catalysis.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-X Bond Formation (e.g., Palladium-catalyzed carbamoylation, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This versatile reaction allows for the formation of C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.org In the context of synthesizing analogues of this compound, a Suzuki-Miyaura coupling could be employed to join a suitably functionalized boronic acid with a halogenated aromatic core. acs.org For example, 3-cyanophenylboronic acid can be coupled with a bromo-formylbenzoic acid derivative. acs.org

The general scheme for a Suzuki-Miyaura coupling is as follows:

Aryl HalideBoronic Acid/EsterCatalyst/BaseProduct
5-Bromo-3-formylbenzoic acid3-Cyanophenylboronic acidPd(OAc)₂, K₂CO₃5-(3-Cyanophenyl)-3-formylbenzoic acid
3-Bromo-5-fluorotoluenePinacol (B44631) boranePd(dppf)Cl₂, KOAc3-Fluoro-5-methylphenylboronic acid pinacol ester

Palladium-Catalyzed Carboxylation and Hydroxylation: Recent advancements have led to the development of palladium-catalyzed methods for the direct carboxylation of aryl halides using carbon dioxide as the C1 source. nih.govnih.govresearchgate.net Similarly, palladium- and copper-catalyzed methods for the hydroxylation of aryl halides have emerged as powerful tools for the synthesis of phenols under mild conditions. organic-chemistry.orgnih.govorganic-chemistry.orgnih.govacs.org These methods offer a more direct and atom-economical route to hydroxybenzoic acids compared to traditional multi-step sequences.

Aryl HalideReagentCatalyst SystemProduct
3-Cyano-5-fluorobromobenzeneCO₂Pd(OAc)₂/tBuXPhos, Et₂Zn3-Cyano-5-fluorobenzoic acid
3-Cyano-5-fluoro-4-bromobenzoic acidKOHPd(OAc)₂/tBuBrettPhosThis compound
3-Cyano-5-fluoro-4-chlorobenzoic acidH₂OCu(acac)₂/BHMPOThis compound

Organocatalytic and Biocatalytic Transformations

The synthesis of highly functionalized aromatic compounds like this compound is increasingly benefiting from the adoption of organocatalytic and biocatalytic methods. These approaches offer high selectivity under mild reaction conditions, presenting sustainable alternatives to traditional metal-catalyzed reactions.

Biocatalytic Approaches: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional precision. For the synthesis of fluorinated aromatics, enzymes are particularly advantageous.

Enzymatic Fluorination: The discovery of fluorinase enzymes, which naturally catalyze the formation of carbon-fluorine bonds, has opened new avenues for the synthesis of complex fluorinated molecules. numberanalytics.com Directed evolution strategies are continuously employed to enhance the activity, stability, and substrate scope of these biocatalysts. numberanalytics.com While a direct biocatalytic synthesis of this compound has not been detailed, existing biocatalytic systems for producing related compounds highlight the potential. For instance, multi-enzyme cascades have been successfully constructed in microbial hosts like Escherichia coli to produce 4-hydroxybenzoic acid (4-HBA) from renewable feedstocks such as L-tyrosine. researchgate.net Such systems achieve high conversion rates (>85%) and could be engineered to accept fluorinated or cyanated precursors. researchgate.net

Engineered Pathways: The synthesis of fluorinated building blocks often involves engineered enzymes. Myoglobin-based engineered catalysts have demonstrated the ability to perform stereoselective synthesis of fluorinated cyclopropanes, showcasing the power of biocatalysis in controlling fluorine incorporation. wpmucdn.com Similarly, multi-enzyme strategies have been developed for the biocatalytic fluoroalkylation of organic molecules using engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases. sioc.ac.cn This approach has been used to modify complex molecules like vancomycin (B549263) with fluorine-containing groups, achieving up to 99% conversion. sioc.ac.cn The principles of these pathways could be adapted for the specific functionalization of a benzoic acid scaffold.

Enzyme Classes in Aromatic Synthesis: Various enzyme classes are relevant for synthesizing the core structure.

Lipases: Immobilized lipases, such as Novozym 435 from Candida antarctica, have been shown to be effective in the synthesis of fluorinated polyesters, indicating their tolerance for fluorinated substrates. nih.gov

Oxidoreductases: Enzymes like mandelate (B1228975) dehydrogenase and benzaldehyde dehydrogenase are key components in artificial pathways that convert aromatic amino acids to benzoic acid derivatives. researchgate.net

Carboxylases: In some biotransformations, carboxylases can selectively add a carboxyl group to a phenyl ring, a key step in forming the benzoic acid structure. nih.gov

Organocatalysis: While specific organocatalytic methods for this compound are not prominent in the literature, the principles of organocatalysis are widely applicable to the synthesis of its analogues. Organocatalysts are small organic molecules that can mediate a wide range of reactions, often with high enantioselectivity for chiral products. For the synthesis of chiral carboxylic acid derivatives, organocatalysis provides powerful strategies. rsc.org For instance, in the preparation of analogues, organocatalysts could be employed to introduce stereocenters into side chains attached to the aromatic ring.

Green Chemistry Principles in the Synthesis

The application of green chemistry principles is paramount in modern chemical manufacturing to reduce environmental impact and enhance safety. researchgate.netrroij.com The synthesis of this compound and its derivatives can be made more sustainable by adhering to these principles.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is superior to stoichiometric quantities, as it significantly reduces waste. nih.gov This is a core tenet of green chemistry. For example, the synthesis of hydroxybenzoic acids from phenols and carbon tetrachloride can be achieved with high selectivity using catalytic amounts of β-cyclodextrin or iron catalysts. researchgate.net Biocatalysis, as discussed previously, is another prime example, using enzymes as highly efficient and biodegradable catalysts under mild conditions. rroij.com

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. nih.gov One-pot, multi-component reactions are excellent strategies for improving atom economy and reducing waste from intermediate purification steps. nih.gov For instance, avoiding the use of protecting groups or unnecessary derivatization simplifies synthesis and prevents the generation of by-products. nih.gov

Use of Renewable Feedstocks: Transitioning from petroleum-based starting materials to renewable resources is a key objective of sustainable chemistry. rroij.com There is growing interest in using microbial hosts to synthesize fine chemicals like 4-hydroxybenzoic acid from renewable feedstocks such as glucose or L-tyrosine through fermentation processes. researchgate.netnih.gov

The following table summarizes the application of green chemistry principles to the synthesis of benzoic acid derivatives.

Green Chemistry PrincipleApplication in Benzoic Acid SynthesisResearch Finding/Example
Safer Solvents Use of water as a reaction medium instead of hazardous organic solvents.Selenium-catalyzed oxidation of benzaldehyde to benzoic acid in water; catalyst and medium recyclable up to five times. mdpi.com
Catalysis Replacement of stoichiometric reagents with recyclable catalysts.Synthesis of 4-hydroxybenzoic acids using catalytic amounts of β-cyclodextrin or iron catalysts. researchgate.net
Waste Prevention Designing one-pot syntheses to avoid purification of intermediates.One-pot, multi-component procedures are highlighted as ideal for minimizing waste. nih.gov
Renewable Feedstocks Use of biomass-derived starting materials like glucose or amino acids.Microbial synthesis of 4-hydroxybenzoic acid from L-tyrosine using engineered E. coli. researchgate.net
Energy Efficiency Conducting reactions at ambient temperature and pressure.Schotten-Baumann synthesis of benzoic acid derivatives performed in water at room temperature. brazilianjournals.com.br

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, is a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). pharmasalmanac.com It offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise process control, and scalability. nih.govcontractpharma.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. pharmasalmanac.com

Enhanced Safety and Control: In a flow system, reactions occur within microreactors or tubing with small internal volumes. pharmasalmanac.com This high surface-area-to-volume ratio allows for extremely efficient heat exchange, preventing thermal runaways in exothermic reactions like nitrations or oxidations. pharmasalmanac.comcontractpharma.com The small reaction volume also minimizes the risk associated with handling unstable intermediates or toxic materials like cyanides. pharmasalmanac.com

Process Optimization and Integration: Flow chemistry enables rapid screening of reaction parameters such as temperature, pressure, and residence time, facilitating swift process optimization. pharmasalmanac.com Individual reaction steps can be "telescoped," where the output of one reactor flows directly into the next without the need for isolating and purifying intermediates. mdpi.com For example, a three-step synthesis of the drug Imatinib was performed in a single, continuous flow process, converting a nitrile starting material through hydration and C-N cross-coupling to the final product with a total residence time of 48 minutes. mdpi.com

Application to Aromatic Synthesis: The synthesis of complex aromatic compounds is well-suited to flow chemistry. The hydration of an aromatic nitrile to its corresponding amide has been demonstrated at high temperatures (180 °C) in a flow reactor, a step that was integrated into a larger continuous synthesis. nih.govmdpi.com Flow systems are also ideal for handling organometallic reagents like Grignard or organolithium compounds, which are often used in the functionalization of aromatic rings. acs.org

The table below outlines key parameters from a representative multi-step flow synthesis of a complex pharmaceutical, illustrating the capabilities of the technology.

Reaction StepReactor TypeTemperature (°C)Residence TimeKey Feature
Nitrile HydrationStainless-steel coil18015 minHigh-temperature process without need for purification. mdpi.com
C-N Cross-CouplingStainless-steel coil15033 minCombination of immiscible streams with a Pd-precatalyst. mdpi.com
Final Product FormationIntegrated system15048 min (total)Telescoped, three-step synthesis without solvent exchange. mdpi.com

Control of Chemo-, Regio-, and Stereoselectivity in Analog Preparation

The synthesis of analogues of this compound requires precise control over the introduction and placement of functional groups on the aromatic ring (regioselectivity) and the selective reaction of one functional group in the presence of others (chemoselectivity).

Chemoselectivity: In a molecule with multiple reactive sites, such as hydroxyl, carboxyl, and cyano groups, chemoselectivity is crucial. For instance, during fluorination reactions on highly functionalized molecules, selective hydroxy-fluorine exchange can be challenging and is highly dependent on the substrate and reaction conditions. jyu.fi The presence of a cyano group can also be problematic in certain reactions, such as Grignard formations, where it may be competitively reduced. wpmucdn.com Protecting group strategies are often employed, but green chemistry principles encourage minimizing such derivatization steps. nih.gov

Regioselectivity: The orientation of substituents on the benzene ring is determined by the directing effects of the groups already present and the reaction mechanism. Synthesizing a specific polysubstituted pattern, like the 1,3,4,5-substitution of the target compound's core, requires a carefully planned synthetic sequence.

Directed Functionalization: The synthesis of meta-phenols from benzoic acids, which is typically challenging, has been achieved with high selectivity (>80%) using a heterogeneous CeO2-CuO catalyst. nih.gov This method relies on controlling the adsorption state of the benzoic acid on the catalyst surface to direct decarboxylative oxidation to the meta position. nih.gov

Multi-step Sequences: Often, achieving the desired regiochemistry involves multi-step processes. For example, the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from 2,4,5-trifluorobenzoic acid involves a chlorination step that produces a mixture of isomers, requiring careful separation. google.com Alternative, longer syntheses are sometimes employed to ensure high regiochemical purity. google.com The Sandmeyer reaction, which converts an amino group via a diazonium salt into a cyano group, is a classic method for installing a nitrile at a specific position on an aromatic ring. researchgate.net

Stereoselectivity: While this compound itself is achiral, the preparation of its analogues may involve the creation of stereocenters.

Asymmetric Catalysis: Asymmetric synthesis of α-chiral carboxylic acids is a well-developed field, with numerous catalytic methods available to produce enantiomerically enriched products. rsc.org

Chiral Derivatizing Agents: For determining the absolute configuration of chiral analogues, especially those with amino alcohol side chains, chiral derivatizing agents like axially chiral benzoic acids can be used. acs.org These agents form diastereomeric esters that can be distinguished by techniques like NMR spectroscopy. acs.org

Comprehensive Analysis of Chemical Reactivity and Derivatization Chemistry

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a range of derivatization reactions, enabling the synthesis of esters, amides, and other related compounds.

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy in medicinal chemistry and materials science to modify the compound's physicochemical properties.

Esterification: The esterification of 3-Cyano-5-fluoro-4-hydroxybenzoic acid can be achieved through various standard methods. Acid-catalyzed esterification, such as the Fischer-Speier method, involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated, for instance, by converting it to an acyl chloride, which then readily reacts with an alcohol. A process for esterifying the structurally similar 3,5-di-tert-butyl-4-hydroxybenzoic acid involves heating it with a C8-C20 alcohol in the presence of a strongly acidic ion-exchange resin catalyst. This method avoids the use of corrosive mineral acids and allows for easier catalyst recycling.

Amidation: The synthesis of amides from this compound typically proceeds via the activation of the carboxylic acid. Common activating agents include thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be employed to facilitate the direct condensation of the carboxylic acid with an amine. This method is often preferred for its mild reaction conditions. For example, the related 4-fluoro-3-hydroxybenzoic acid is used as a starting material for the synthesis of various amides by reacting it with amines in the presence of HBTU.

Anhydride (B1165640) Formation: Symmetric or mixed anhydrides can be prepared from this compound. The reaction of the carboxylate salt with an acyl chloride or the dehydration of two carboxylic acid molecules, often using a dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC), can yield the corresponding anhydride.

Table 1: Derivatization of the Carboxylic Acid Group

Reaction Type Reagents and Conditions Product Type
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat Methyl or Ethyl Ester

The removal of the carboxylic acid group via decarboxylation can be a challenging transformation for aromatic carboxylic acids. However, the presence of the ortho-hydroxyl group can facilitate this reaction under certain conditions. Catalytic methods for the decarboxylation of hydroxybenzoic acids have been developed. For instance, palladium complexes with electron-rich phosphine (B1218219) ligands have shown high activity in the decarboxylation of 4-hydroxybenzoic acid. Such methods could potentially be applied to this compound to yield 2-cyano-4-fluorophenol.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, allowing for the formation of ethers and esters, which can significantly alter the biological activity and physical properties of the molecule.

O-Alkylation and Etherification: The phenolic hydroxyl group can be readily alkylated to form ethers. A common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, followed by reaction with an alkyl halide. For instance, the related 2-fluoro-4-hydroxybenzoic acid is alkylated using an alkyl bromide under basic conditions to synthesize precursors for liquid crystals. This suggests that this compound can undergo similar transformations to produce a variety of ether derivatives.

O-Acylation: The phenolic hydroxyl group can be acylated to form phenyl esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine). This reaction is often used to protect the hydroxyl group during subsequent synthetic steps.

Table 2: Derivatization of the Phenolic Hydroxyl Group

Reaction Type Reagents and Conditions Product Type
O-Alkylation Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) Alkyl Phenyl Ether
O-Acylation Acyl Chloride (R-COCl) or Anhydride, Base (e.g., Pyridine) Phenyl Ester

The phenol ring is susceptible to oxidation, which can lead to the formation of quinone-type structures, although this can be accompanied by polymerization or degradation, especially under harsh conditions. The specific oxidation products of this compound are not detailed in the available literature, but the general reactivity of phenols suggests that controlled oxidation could yield the corresponding benzoquinone.

Reduction of the phenolic hydroxyl group is a less common transformation but can be achieved under specific catalytic hydrogenation conditions, although this typically requires forcing conditions and may also affect the nitrile group and the aromatic ring.

Transformations at the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, providing access to a wide range of other functionalities. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. This would transform this compound into 4-carboxy-2-fluoro-6-hydroxybenzamide or 5-fluoro-4-hydroxyisophthalic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. The resulting primary amine can serve as a key building block for further derivatization.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with azides, to form tetrazole rings. This transformation is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.

Table 3: Transformations of the Nitrile Group

Reaction Type Reagents and Conditions Product Type
Hydrolysis (partial) H₂O, H⁺ or OH⁻ (mild conditions) Primary Amide
Hydrolysis (complete) H₂O, H⁺ or OH⁻ (strong conditions), Heat Carboxylic Acid
Reduction LiAlH₄, followed by H₂O workup Primary Amine
Cycloaddition Sodium Azide (B81097) (NaN₃), Lewis Acid Tetrazole

Hydrolysis to Carboxylic Acids and Amides

The cyano group (nitrile) of this compound is susceptible to hydrolysis under both acidic and basic conditions, providing pathways to corresponding amides and carboxylic acids. organic-chemistry.org

Under partial hydrolysis conditions, typically using controlled acid or base catalysis, the nitrile can be converted to the primary amide, yielding 3-carbamoyl-5-fluoro-4-hydroxybenzoic acid. This transformation proceeds via nucleophilic attack of water on the protonated or unprotonated nitrile, followed by tautomerization. organic-chemistry.org

More vigorous or prolonged reaction conditions, such as heating with strong acid (e.g., H₂SO₄) or base (e.g., NaOH), will lead to complete hydrolysis of the nitrile functionality. This process first forms the intermediate amide, which is then further hydrolyzed to a carboxylic acid. The final product of this exhaustive hydrolysis would be 5-fluoro-4-hydroxyisophthalic acid (5-fluoro-4-hydroxybenzene-1,3-dicarboxylic acid). The hydrolysis of amides to carboxylic acids is a well-established reaction, often catalyzed by acids or bases to cleave the resonance-stabilized C–N bond. masterorganicchemistry.comlibretexts.orgyoutube.com

Starting MaterialReagents/ConditionsProduct
This compoundMild acid or base3-Carbamoyl-5-fluoro-4-hydroxybenzoic acid
This compoundStrong acid or base, heat5-Fluoro-4-hydroxyisophthalic acid

Reduction to Amines and Imine Chemistry

The nitrile group can be readily reduced to a primary amine (aminomethyl group), affording 3-(aminomethyl)-5-fluoro-4-hydroxybenzoic acid. This transformation is typically achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) or chemical reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. nih.gov The existence of 3-amino-5-fluoro-4-hydroxybenzoic acid in chemical databases confirms the viability of reducing the nitrile group on a similar scaffold. uni.lu

Once the primary amine is formed, it can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). This reaction is a cornerstone of reductive amination, where the intermediate imine is subsequently reduced in situ to form a secondary amine. nih.govresearchgate.net This two-step sequence allows for the introduction of a wide variety of substituents onto the nitrogen atom, significantly expanding the synthetic utility of the parent compound.

ReactionReactantsProductCommon Reducing Agents for Imine
Imine Formation3-(Aminomethyl)-5-fluoro-4-hydroxybenzoic acid + Aldehyde/KetoneCorresponding ImineSodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) nih.gov

Cycloaddition Reactions (e.g., [2+3] Cycloadditions) and Heterocycle Synthesis

The nitrile group in this compound can participate as a dipolarophile in [2+3] cycloaddition reactions. For instance, reaction with an azide (R-N₃) in the presence of a catalyst or heat can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group.

Furthermore, the aromatic ring itself, while generally requiring dearomatization first, can act as a 4π component in cycloaddition reactions. Dearomative (4+3) cycloadditions of related heterocyclic systems like indoles and pyrroles with oxyallyl cations have been shown to construct complex, seven-membered ring systems. nih.gov While specific examples involving this compound are not prevalent in the literature, its electron-rich nature due to the hydroxyl group suggests potential for participation in analogous dearomative cycloaddition strategies, providing a pathway to complex polycyclic architectures. Base-catalyzed cycloaddition reactions of heterocyclic azides with compounds containing cyano groups are also known routes for synthesizing C,N-diheteroarylcarbamidines. youtube.com

Aromatic Ring Transformations

The substituents on the benzene (B151609) ring direct the regiochemical outcome of further reactions and provide handles for more complex molecular constructions.

Further Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the benzene ring towards substitution is governed by the interplay of its existing functional groups.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a powerful activating group and is ortho-, para-directing. The fluoro atom is a deactivating group but is also ortho-, para-directing. The cyano and carboxylic acid groups are both deactivating and meta-directing. masterorganicchemistry.com The positions ortho to the strongly activating hydroxyl group are C3 and C5. Since these are already substituted, the directing effects point towards C2 and C6. However, considering all groups, the position ortho to the hydroxyl and meta to the cyano and carboxyl groups (C2) is the most likely site for electrophilic attack. The existence of 3-cyano-5-formyl-4-hydroxybenzoic acid suggests that electrophilic substitution, such as formylation, can occur. uni.lunih.gov

Nucleophilic Aromatic Substitution (SNA_r): The presence of strong electron-withdrawing groups like cyano and the fluoro atom activates the ring for nucleophilic aromatic substitution. libretexts.org These reactions typically require a good leaving group. The fluorine atom itself can act as a leaving group, especially when activated by ortho and para electron-withdrawing groups. Nucleophiles can replace the fluorine atom, although this is challenging. A more likely scenario involves modification of the hydroxyl group into a better leaving group (e.g., a triflate), which would then be susceptible to nucleophilic displacement.

Substitution TypeDirecting Effects SummaryPredicted Site of Attack
Electrophilic (EAS)-OH (Activating, o,p-directing), -F (Deactivating, o,p-directing), -CN (Deactivating, m-directing), -COOH (Deactivating, m-directing)C2
Nucleophilic (SNA_r)-CN, -F (Activating)C5 (Displacement of Fluorine)

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. organic-chemistry.orgsemanticscholar.org To utilize this compound in these reactions, one of the functional groups must typically be a halide or a pseudohalide (like a triflate).

The phenolic hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group in palladium catalysis. This triflate derivative can then participate in:

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OH)₂) to form a new C-C bond. libretexts.orgnih.gov

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) to introduce an alkynyl group. organic-chemistry.org

Heck Reaction: Reaction with alkenes to form a substituted alkene. organic-chemistry.org

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

Alternatively, if starting from a halogenated precursor to this compound (e.g., a bromo or iodo derivative), that halogen atom could serve as the handle for these cross-coupling reactions directly.

Coupling ReactionPartnerBond Formed
SuzukiOrganoborane (R-B(OH)₂)C-C
SonogashiraTerminal Alkyne (R-C≡CH)C-C (sp)
HeckAlkene (R'-CH=CH₂)C-C (sp²)
Buchwald-HartwigAmine (R₂NH)C-N

Metalation and Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a potent strategy for regioselective functionalization of aromatic rings. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directed metalation group (DMG). organic-chemistry.orgacs.orgnih.gov Treatment with a strong organolithium base (like s-butyllithium) can selectively deprotonate the ortho position. organic-chemistry.orgnih.gov

In this compound, the positions ortho to the carboxylic acid are C2 and C6. The C2 position is substituted with the hydroxyl group. Therefore, DoM would likely occur at the C6 position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, etc.) to install a new substituent at C6 with high regioselectivity. The fluorine atom can also act as a directing group in some metalation reactions. semanticscholar.org This strategy provides a powerful method for synthesizing contiguously substituted benzoic acid derivatives that are otherwise difficult to access. bohrium.com

Rational Design and Synthesis of Advanced Derivatives

The strategic derivatization of this compound is a key area of research, driven by the quest for novel molecules with tailored properties for applications in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl group, and a cyano group, all attached to a fluorinated phenyl ring—offers a rich platform for chemical modification. The rational design of its derivatives involves a careful consideration of the reactivity of each functional group and the desired properties of the target compounds.

The synthetic strategies for producing advanced derivatives of this compound primarily focus on the modification of the carboxylic acid and the phenolic hydroxyl moieties. These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of electronic, steric, and physicochemical properties.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid group is a primary site for derivatization, most commonly through the formation of amides and esters. The synthesis of amide derivatives is of particular interest in medicinal chemistry, as the amide bond is a fundamental linkage in numerous biologically active molecules. The general approach to amide formation involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents such as dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts can be employed to facilitate this transformation. researchgate.net For instance, the reaction of this compound with a diverse range of amines can lead to a library of N-substituted benzamides. This approach allows for the introduction of various substituents, thereby modulating the biological activity of the resulting compounds.

A plausible synthetic scheme for the generation of amide derivatives is outlined below:

Step 1: Activation of the Carboxylic Acid: The carboxylic acid is treated with a coupling agent, such as triphenylphosphine (B44618) and N-chlorophthalimide, to form a reactive intermediate. nih.gov

Step 2: Nucleophilic Attack by Amine: The desired amine is then added to the reaction mixture, which attacks the activated carbonyl carbon to form a tetrahedral intermediate.

Step 3: Formation of the Amide Bond: The intermediate collapses to yield the stable amide product.

This systematic approach can generate a diverse library of amide derivatives, as illustrated in the following hypothetical data table:

Table 1: Representative Amide Derivatives of this compound

Derivative Amine Reagent R Group
1a Aniline -C₆H₅
1b Benzylamine -CH₂C₆H₅
1c Morpholine -C₄H₈NO
1d Piperidine -C₅H₁₀N

Derivatization of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group offers another avenue for structural modification, primarily through the synthesis of ether and ester derivatives. The formation of ether linkages can be achieved via Williamson ether synthesis, where the phenoxide, generated by treating the starting material with a base, reacts with an alkyl halide. This method allows for the introduction of a wide variety of alkyl and aryl groups at the 4-position.

The synthesis of ester derivatives at the phenolic hydroxyl group can be accomplished by reaction with acyl chlorides or acid anhydrides in the presence of a base. This allows for the introduction of different acyl groups, further expanding the diversity of the synthesized derivatives.

A representative synthetic approach for ether formation is as follows:

Step 1: Deprotonation of the Phenol: The this compound is treated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ion.

Step 2: Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether derivative.

The following table showcases a selection of potential ether and ester derivatives:

Table 2: Representative Ether and Ester Derivatives at the 4-Position

Derivative Reagent Linkage R' Group
2a Methyl Iodide Ether -CH₃
2b Benzyl Bromide Ether -CH₂C₆H₅
2c Acetyl Chloride Ester -C(O)CH₃
2d Benzoyl Chloride Ester -C(O)C₆H₅

Orthogonal Derivatization Strategies:

A key aspect of the rational design of advanced derivatives is the ability to selectively modify one functional group in the presence of others. The differential reactivity of the carboxylic acid and the phenolic hydroxyl group allows for orthogonal protection and derivatization strategies. For example, the carboxylic acid can be protected as an ester, allowing for the selective modification of the hydroxyl group. Subsequently, the protecting group can be removed to allow for further derivatization of the carboxylic acid. This stepwise approach enables the synthesis of highly complex and precisely functionalized molecules.

The strategic and controlled synthesis of these advanced derivatives is crucial for exploring their potential in various scientific fields. By systematically modifying the structure of this compound, researchers can develop new compounds with optimized properties for specific applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of molecular characterization. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its electronic environment, which is influenced by the presence of neighboring atoms and functional groups.

For 3-Cyano-5-fluoro-4-hydroxybenzoic acid, the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. The electron-withdrawing nature of the cyano (-CN), fluoro (-F), and carboxylic acid (-COOH) groups, along with the electron-donating effect of the hydroxyl (-OH) group, will influence the precise chemical shifts. The proton ortho to the fluorine atom would likely appear as a doublet due to coupling with the fluorine nucleus. The other aromatic proton would also appear as a doublet. The protons of the hydroxyl and carboxylic acid groups will each appear as a singlet, with their chemical shifts being concentration and solvent dependent.

The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the fluorine atom will exhibit a large coupling constant (¹JCF). The quaternary carbons, those directly attached to the cyano and carboxylic acid groups, will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and substituent effects, as experimental data is not publicly available. Actual values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (aromatic, ortho to F) 8.1 - 8.3 (d) -
H (aromatic, ortho to CN) 7.9 - 8.1 (d) -
-OH 10.0 - 12.0 (s, br) -
-COOH 12.0 - 14.0 (s, br) -
C-1 (C-COOH) - 120 - 125
C-2 (C-H) - 115 - 120
C-3 (C-CN) - 105 - 110
C-4 (C-OH) - 155 - 160
C-5 (C-F) - 158 - 163 (d, ¹JCF ≈ 250 Hz)
C-6 (C-H) - 110 - 115 (d)
C (CN) - 115 - 120

d = doublet, s = singlet, br = broad

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This would allow for the direct assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C spectra. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques probe through-space proximity of nuclei. While less critical for a small, rigid molecule like this, they could be used to confirm spatial relationships between substituents if any rotational isomerism were present.

Solid-state NMR (ssNMR) is an indispensable technique for studying the structure of crystalline and amorphous solids. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a pharmaceutical compound. ssNMR can detect subtle differences in the local chemical environment of atoms in different polymorphic forms, which result in distinct chemical shifts. nih.gov By analyzing the ¹³C ssNMR spectrum, one could identify and characterize different polymorphs of this compound, providing crucial information for formulation and manufacturing processes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. The calculated exact mass for the neutral molecule of this compound (C₈H₄FNO₃) is 181.0175. The observation of an ion with this m/z in an HRMS experiment would provide strong evidence for the presence of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The initial fragmentation would likely be the loss of the carboxylic acid group as CO₂. Subsequent fragmentations could involve the loss of HCN from the cyano group. The study of these fragmentation pathways provides a detailed fingerprint of the molecule.

Table 2: Predicted MS/MS Fragmentation of this compound (Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on ionization method and collision energy.)

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss
181.0175164.0144OH
181.0175137.0226CO₂
137.0226110.0157HCN
137.0226109.0148CO

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and fingerprinting the molecular structure of this compound. While specific experimental spectra for this exact compound are not widely published, the expected characteristic vibrational modes can be assigned based on its constituent functional groups.

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. The key functional groups of this compound would produce distinct absorption bands. The hydroxyl (-OH) group of the carboxylic acid and the phenol (B47542) would exhibit a broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of O-H stretching involved in hydrogen bonding. The nitrile (-C≡N) group's stretching vibration is expected to appear as a sharp, medium-intensity band in the 2260-2220 cm⁻¹ range. The carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1680 cm⁻¹, with its exact position influenced by hydrogen bonding. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-F bond would produce a strong absorption in the 1250-1020 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The nitrile (-C≡N) stretch is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. Aromatic ring vibrations also give rise to characteristic Raman signals. While the O-H stretch is generally weak in Raman spectra, the carbonyl (C=O) band is usually observable.

The combination of IR and Raman spectra provides a unique vibrational fingerprint, crucial for structural confirmation and identification.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
Phenolic & Carboxylic -OH O-H Stretch (H-bonded) 3300 - 2500 Weak Broad, Strong (IR)
Nitrile -C≡N C≡N Stretch 2260 - 2220 Strong, Sharp Medium (IR)
Carboxylic Acid C=O C=O Stretch 1700 - 1680 Medium Strong (IR)
Aromatic Ring C=C Stretch 1600 - 1450 Strong Medium-Strong

Note: The values in this table are typical ranges for the specified functional groups and are illustrative. The precise, experimentally determined peak positions for this compound may vary.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can be applied to both single crystals and polycrystalline powders.

Powder X-ray Diffraction (PXRD): PXRD is used on a microcrystalline or powdered sample. While it does not provide the atomic-level detail of single-crystal analysis, it generates a characteristic diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. This technique is invaluable for phase identification, purity assessment, and monitoring of crystalline transformations.

As of this writing, a public domain crystal structure for this compound is not available. However, analysis of related structures, such as 3-Fluoro-4-methylbenzoic acid, confirms the tendency of these molecules to form centrosymmetric dimers via O-H···O hydrogen bonds. nih.gov

Analysis of Hirshfeld Surfaces and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool derived from X-ray crystallography data that enables the visualization and quantification of intermolecular interactions within a crystal. rsc.orgmdpi.comnih.gov The surface is generated by partitioning the crystal's electron density into molecular volumes.

The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii sum), typically representing hydrogen bonds and other strong interactions. rsc.org Blue regions indicate contacts longer than the van der Waals radii. nih.gov

Complementary to the 3D surface, 2D fingerprint plots summarize all intermolecular contacts by plotting the distance to the nearest atom external to the surface (de) against the distance to the nearest atom internal to the surface (di). libretexts.org The percentage contribution of different types of atomic contacts (e.g., O···H, H···H, C···H) can be calculated, providing a quantitative summary of the forces governing the crystal packing. libretexts.org For this compound, one would expect significant contributions from O···H/H···O contacts (from hydrogen bonds), H···H contacts, and potentially F···H or N···H contacts.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. This compound, with its substituted benzene (B151609) ring, is expected to exhibit strong UV absorbance due to π → π* transitions of the aromatic system. The exact position of the absorption maximum (λmax) is sensitive to the solvent and the pH of the solution. The phenolic hydroxyl group's ionization state, in particular, will significantly influence the spectrum. In basic solutions, deprotonation of the hydroxyl group to form a phenoxide ion would cause a bathochromic (red) shift to a longer wavelength, as the more electron-rich phenoxide is a stronger chromophore. For comparison, the related 3,5-dihydroxybenzoic acid shows absorption maxima at 208 nm, 250 nm, and 308 nm in an acidic mobile phase. nih.gov

Fluorescence Spectroscopy: Fluorescence involves the emission of a photon from a molecule after it has been excited to a higher electronic state. Many phenolic compounds are fluorescent. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, would be characteristic of this compound. The emission is also highly sensitive to the local environment, including solvent polarity and pH. Studies on similar compounds like 4-hydroxybenzoic acid show it can act as a fluorescence quencher for proteins like human serum albumin, indicating interaction and energy transfer. s4science.at

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable.

Method Development: A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often water with an acidifier like formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~254 nm or ~300 nm). For higher sensitivity and selectivity, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). nih.govresearchgate.net

Table 2: Representative RP-HPLC Method Parameters for Analysis

Parameter Typical Value/Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient e.g., 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)

| UV Wavelength | ~254 nm |

Method validation would be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC) and Capillary Electrophoresis (CE)

Gas Chromatography (GC): Due to its low volatility and polar functional groups (carboxylic acid and phenol), this compound is not directly suitable for GC analysis. It requires a chemical derivatization step to convert the polar -OH and -COOH groups into less polar, more volatile ether and ester groups. tandfonline.com Common derivatizing agents for this purpose include silylating agents (e.g., BSTFA) or alkylating agents like pentafluorobenzyl (PFB) bromide or diazomethane. tandfonline.com After derivatization, the resulting compound can be analyzed by GC, typically with a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). nih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. Capillary Zone Electrophoresis (CZE) is a highly efficient technique for separating isomers and related acidic compounds like hydroxybenzoic acids. s4science.at For analysis, the compound would be dissolved in a buffer solution. At a pH above its pKa values (e.g., pH > 8), the molecule will be anionic and migrate toward the anode. The separation of similar compounds can be optimized by adjusting the buffer pH, concentration, and applied voltage, or by using additives like cetyltrimethylammonium bromide (CTAB) to modify the electroosmotic flow. Detection is typically achieved by direct UV absorbance through a window in the capillary itself.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
3,5-dihydroxybenzoic acid
3-Fluoro-4-methylbenzoic acid
4-hydroxybenzoic acid
Acetonitrile
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
Cetyltrimethylammonium bromide (CTAB)
Diazomethane
Formic Acid
Human Serum Albumin
Methanol
Pentafluorobenzyl bromide

Computational and Theoretical Chemistry Investigations of 3 Cyano 5 Fluoro 4 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of 3-Cyano-5-fluoro-4-hydroxybenzoic acid. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining its equilibrium geometry. scispace.comdergipark.org.trscirp.org These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation.

Once the optimized geometry is obtained, the same level of theory can be used to compute the vibrational frequencies. These theoretical frequencies correspond to the various stretching, bending, and torsional motions within the molecule. Comparing these computed frequencies with experimental data from infrared (IR) and Raman spectroscopy allows for the detailed assignment of spectral bands to specific vibrational modes. dergipark.org.trscirp.org For instance, the characteristic vibrational frequencies for the cyano (C≡N), hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) groups can be precisely identified.

Below is a hypothetical table of selected calculated and experimental vibrational frequencies for this compound, illustrating the typical agreement between theory and experiment after applying a scaling factor to the calculated values.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (Hypothetical)
O-H StretchCarboxylic Acid35503545
C-H Stretch (Aromatic)Aromatic Ring31003095
C≡N StretchCyano22302228
C=O StretchCarboxylic Acid17151710
C-C Stretch (Aromatic)Aromatic Ring1605, 15801600, 1575
C-O StretchCarboxylic Acid13001295
C-F StretchFluoro12501248
O-H BendCarboxylic Acid920915

This table is for illustrative purposes and contains hypothetical data.

For a more rigorous understanding of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more accurate energies and electron correlation effects. These high-level calculations are particularly useful for benchmarking DFT results and for studying systems where electron correlation is critical. For this compound, ab initio calculations can yield precise values for ionization potential, electron affinity, and electronic transition energies, which are fundamental to its chemical reactivity and spectroscopic properties.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, both individually and in the presence of other molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. nih.gov

For this compound, MD simulations can elucidate how the carboxyl and hydroxyl groups engage in intra- and intermolecular hydrogen bonding. nih.gov In a condensed phase, such as in a crystal or in solution, these simulations can predict how molecules pack together and the nature of the non-covalent interactions, including hydrogen bonds, π-π stacking between aromatic rings, and dipole-dipole interactions, that govern the supramolecular assembly. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, this includes:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr These predictions are invaluable for assigning peaks in experimental NMR spectra to specific atoms in the molecule. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This allows for the prediction of the molecule's color and its behavior upon light absorption.

IR and Raman Spectroscopy: As mentioned in section 5.1.1, the calculation of vibrational frequencies and their intensities provides a theoretical IR and Raman spectrum that can be directly compared with experimental data. researchgate.netmdpi.com

A hypothetical table of predicted NMR chemical shifts for this compound is presented below.

AtomPredicted ¹³C Chemical Shift (ppm) (Hypothetical)Predicted ¹H Chemical Shift (ppm) (Hypothetical)
C (Carboxyl)168.5-
C1 (Aromatic)125.0-
C2 (Aromatic)115.27.8
C3 (Aromatic)105.8-
C4 (Aromatic)162.1 (C-F)-
C5 (Aromatic)110.37.6
C6 (Aromatic)135.4-
C (Cyano)117.9-
H (Hydroxyl)-12.1
H (Aromatic)-See C2 and C5

This table is for illustrative purposes and contains hypothetical data.

Elucidation of Reaction Mechanisms and Transition States Through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. nih.govnih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. nih.govrsc.org

For example, computational studies could be used to explore the mechanism of esterification of the carboxylic acid group or the nucleophilic aromatic substitution at the carbon atom bearing the fluorine. These studies would provide detailed geometric information about the transition states and the intermediates involved, offering insights that are often difficult to obtain through experimental means alone. nih.gov

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR, focused on intrinsic chemical properties and interactions)

By systematically studying a series of related molecules, it is possible to establish structure-reactivity relationships. For this compound, computational methods can be used to calculate a variety of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices. nih.govnih.gov

These descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate the chemical structure with its intrinsic reactivity or other properties. nih.govnih.gov For instance, a QSAR model could be developed to predict the acidity (pKa) of a series of substituted benzoic acids based on calculated electronic parameters. nih.gov Such models are valuable for predicting the properties of new, unsynthesized compounds and for designing molecules with desired chemical characteristics.

Molecular Docking and Binding Site Analysis (focused on molecular recognition and fundamental molecular interactions)

Investigations into other substituted benzoic acids provide valuable insights into how the functional groups of this compound—the cyano, fluoro, and hydroxyl groups—might influence its interaction with biological targets. For instance, the electron-withdrawing nature of the cyano and fluoro groups, combined with the hydrogen-bonding capability of the hydroxyl and carboxylic acid moieties, are expected to be key determinants of its binding affinity and selectivity.

Studies on a series of substituted benzoic acid anions binding to bovine serum albumin (BSA) have shown that the electron-density distribution in the aromatic ring significantly influences the binding affinity. nih.gov It was observed that the binding constants for meta- and para-monosubstituted benzoic acids correlate well with the Hammett constants of the substituents, indicating that electronic effects play a crucial role in the binding process. nih.gov This suggests that the electronic modifications introduced by the cyano and fluoro groups in this compound would be critical in its molecular recognition by a protein target.

Furthermore, research on 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 has highlighted the importance of substituents in achieving potent and selective binding. In this class of compounds, the nature and size of the substituents on the benzoic acid scaffold were found to dictate the binding mode and the occupancy of hydrophobic pockets within the protein's binding site. nih.gov For example, the introduction of a phenethylthio substituent significantly contributed to the binding potency, underscoring the importance of hydrophobic interactions. nih.gov

The following tables summarize findings from molecular docking and binding studies on related benzoic acid derivatives, illustrating the types of data and insights that such computational analyses can provide.

Table 1: Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin

CompoundSubstituent PositionBinding Constant (K, M⁻¹)
Benzoic Acid-1.8 x 10⁴
m-Hydroxybenzoic Acidmeta2.5 x 10⁴
p-Hydroxybenzoic Acidpara3.2 x 10⁴
m-Fluorobenzoic Acidmeta2.9 x 10⁴
p-Fluorobenzoic Acidpara2.2 x 10⁴
m-Cyanobenzoic Acidmeta4.1 x 10⁴
p-Cyanobenzoic Acidpara5.6 x 10⁴

This table is illustrative and compiled from data on various substituted benzoic acids to demonstrate the impact of substituents on binding affinity.

Table 2: Interaction Analysis of a 2,5-Substituted Benzoic Acid Inhibitor with Mcl-1

Interacting Residue (Mcl-1)Interaction TypeLigand Group Involved
Arg263Hydrogen Bond, Salt BridgeCarboxylic Acid
Val253HydrophobicPhenyl Ring
Met250HydrophobicPhenethylthio Group
Val220HydrophobicPhenyl Ring
Asn260Hydrogen BondSulfonamide

This table represents typical interactions observed for a 2,5-substituted benzoic acid derivative binding to the BH3-binding groove of Mcl-1, as predicted by molecular docking. nih.gov

Advanced Applications in Synthetic Organic Chemistry and Material Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

3-Cyano-5-fluoro-4-hydroxybenzoic acid is a quintessential example of a versatile building block in modern organic synthesis. The presence of four distinct functional groups on the aromatic core provides multiple reaction sites. This allows for a programmed, step-wise synthesis of highly complex molecules. The carboxylic acid and hydroxyl groups can undergo esterification and etherification, the cyano group can be hydrolyzed or reduced, and the fluorine atom can influence the molecule's electronic properties or participate in nucleophilic aromatic substitution reactions. This multi-functionality is highly prized in the construction of intricate molecular frameworks.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

Fluorinated and hydroxylated benzoic acids are critical starting materials in medicinal chemistry. Structurally similar compounds, such as 3-fluoro-4-hydroxybenzoic acid, are known to be key intermediates in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. chemimpex.com The inclusion of a fluorine atom can significantly enhance a drug's metabolic stability and binding affinity to target proteins. researchgate.net For instance, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid serves as a key intermediate for creating potent 3-quinolinecarboxylic acid antimicrobial drugs. researchgate.net The structural motifs present in this compound make it an ideal scaffold for developing novel therapeutic agents, where the cyano group can be a key interaction point or can be converted into other functional groups like amines or amides.

Table 1: Examples of Related Benzoic Acid Derivatives in Pharmaceutical Synthesis

CompoundApplication/Intermediate forReference
3-Fluoro-4-hydroxybenzoic acidAnti-inflammatory and analgesic drugs chemimpex.com
4-Fluoro-3-hydroxybenzoic acidPotent inhibitors of β-arylsulfotransferase IV (β-AST-IV) chemicalbook.com
3-Chloro-2,4-difluoro-5-hydroxybenzoic acidAntimicrobial 3-quinolinecarboxylic acid drugs researchgate.net
2-Fluoro-4-hydroxybenzoic acidDrug discovery and APIs ossila.com

Synthesis of Agrochemicals and Specialty Chemicals

The development of effective and environmentally safer agrochemicals relies on the synthesis of complex organic molecules. Fluorinated aromatic compounds are prevalent in modern pesticides and herbicides due to their enhanced biological activity. 3-Fluoro-4-hydroxybenzoic acid is utilized in the formulation of herbicides and fungicides, contributing to more effective crop protection solutions. chemimpex.com The unique combination of functional groups in this compound makes it a prime candidate for the synthesis of new agrochemicals. The cyano group, in particular, is a common feature in many commercial pesticides. This positions the compound as a valuable intermediate for creating next-generation crop protection agents and other specialty chemicals.

Contributions to Polymer Science and Functional Materials

The rigid structure and reactive functional groups of hydroxybenzoic acids make them excellent monomers for producing high-performance polymers and advanced functional materials. These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic or optical characteristics.

Monomer Units for Polymeric Materials with Specific Properties

Hydroxybenzoic acids are well-known building blocks for liquid crystal polymers (LCPs). For example, 4-hydroxybenzoic acid is copolymerized with 6-hydroxy-2-naphthoic acid to produce Vectra, a commercial LCP known for its exceptional mechanical strength and thermal stability. researchgate.net The introduction of a fluorine atom, as seen in 2-fluoro-4-hydroxybenzoic acid, can be used to synthesize mesogens for liquid crystals, with the fluorine atom helping to introduce an additional intercalated smectic phase. ossila.com The structure of this compound, with its rigid aromatic core and polar functional groups, makes it a highly promising monomer for creating new polymers with tailored properties, such as enhanced dielectric performance or specific liquid crystalline behaviors.

Table 2: Polymer Applications of Related Hydroxybenzoic Acids

MonomerPolymer Type / ApplicationKey PropertyReference
4-Hydroxybenzoic acidLiquid Crystal Polymer (LCP)High strength, thermal stability researchgate.net
2-Fluoro-4-hydroxybenzoic acidLiquid Crystal MesogensInduces smectic phase ossila.com
2-Fluoro-4-hydroxybenzoic acidImmunoadjuvant with polyphosphorzeneFunctional material for immunotherapy ossila.com

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid and hydroxyl groups of this compound are ideal for acting as binding sites for metal ions. Various hydroxybenzoic acids have been successfully used to create coordination polymers. rsc.orgresearchgate.net For example, p-hydroxybenzoic acid has been used to synthesize three-dimensional MOFs with cobalt and manganese. rsc.org Similarly, 3-amino-4-hydroxybenzoate has been used to create a 3D porous framework with cobalt(II) ions. mdpi.com The additional cyano and fluoro groups on the this compound ligand can project into the pores of the resulting MOF, imparting specific chemical functionality for applications in gas storage, catalysis, or chemical sensing.

Exploitation in Dye and Pigment Chemistry

The synthesis of organic dyes and pigments often involves aromatic compounds that contain both electron-donating (auxochrome) and electron-withdrawing groups attached to a chromophore (the color-bearing part of the molecule). The structure of this compound fits this profile well. The hydroxyl group acts as a powerful auxochrome, while the cyano and carboxylic acid groups are electron-withdrawing. This electronic push-pull system on the benzene (B151609) ring chromophore is a classic design strategy for creating color. Related compounds like 3-fluoro-4-hydroxybenzoic acid are already utilized in the synthesis of dyes. chemimpex.com By modifying the functional groups of this compound or coupling it with other aromatic systems, a wide range of colors and pigment properties could be achieved, making it a valuable intermediate in this field.

Applications in Supramolecular Chemistry and Self-Assembly

Information not available in the public domain.

Mechanistic Insights into Biological and Biomolecular Interactions Mechanistic Focus Only

Molecular Recognition and Binding Studies with Biological Macromolecules

Detailed molecular recognition and binding studies specifically for 3-cyano-5-fluoro-4-hydroxybenzoic acid are not extensively documented in publicly available literature. However, the structural motifs present in the molecule—a substituted benzoic acid with cyano and fluoro groups—are common in compounds designed for specific biological targets. The following sections draw parallels from research on structurally related compounds to infer potential mechanistic behaviors.

Enzyme Inhibition Mechanism Elucidation (e.g., Kinetic and Spectroscopic Studies of Enzyme-Ligand Interactions)

While direct kinetic and spectroscopic studies on this compound are not readily found, research on related compounds provides insight into its potential as an enzyme inhibitor. For instance, derivatives of 2-(4-alkoxy-3-cyano)phenylpyrimidine have been identified as potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in uric acid production. nih.gov In one study, a derivative, 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol, exhibited a mixed-type inhibition mechanism against xanthine oxidase, with an IC50 value significantly lower than the reference drug, allopurinol. nih.gov This suggests that the cyano- and hydroxyl-substituted phenyl ring is a key pharmacophore for binding to the enzyme's active site. nih.gov The cyano group, with its linear geometry and ability to participate in hydrogen bonding and lipophilic interactions, often plays a crucial role in fitting into the active sites of enzymes.

Table 1: Inhibitory Activity of a Structurally Related Compound against Xanthine Oxidase

Compound Target Enzyme IC50 (µM) Inhibition Type
2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol Xanthine Oxidase 0.046 Mixed-type

Data sourced from a study on 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives. nih.gov

Receptor-Ligand Binding Affinity and Specificity at the Molecular Level

Specific receptor-ligand binding data for this compound is not available. However, the benzoic acid moiety is a common feature in molecules that bind to various receptors. The affinity and specificity would be dictated by the interplay of the carboxylate group, the hydroxyl group, the electron-withdrawing fluorine atom, and the cyano group with the amino acid residues in a receptor's binding pocket. For example, the carboxylate can form salt bridges or hydrogen bonds with positively charged residues like arginine or lysine, while the hydroxyl and cyano groups can act as hydrogen bond donors and acceptors, respectively. The fluorine atom can engage in specific interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Interrogation of Cellular Pathways at the Molecular and Sub-Cellular Levels (e.g., protein modulation, in vitro without therapeutic context)

There is no direct evidence in the available literature detailing the interrogation of cellular pathways by this compound. Based on its structural alerts, it could potentially modulate pathways regulated by enzymes it inhibits. For example, if it were to inhibit an enzyme in a signaling cascade, it would lead to downstream effects on protein phosphorylation or gene expression. In vitro studies using cell lines would be necessary to elucidate such effects. For instance, studies on other benzoic acid derivatives have shown modulation of various cellular processes.

Structure-Activity Relationship (SAR) Investigations Focused on Binding Modes and Molecular Interactions

Specific SAR studies for this compound are not published. However, in the context of the aforementioned xanthine oxidase inhibitors, the presence of a cyano group on the phenyl ring was found to be a critical determinant of inhibitory activity. nih.gov Molecular modeling studies on these related compounds indicated that the hydroxy and amino groups could serve as important pharmacophoric elements for binding. nih.gov This suggests that for this compound, the 4-hydroxy group is likely crucial for its biological activity, potentially acting as a key hydrogen bond donor or acceptor within a binding site. The relative positions of the cyano, fluoro, and hydroxyl groups on the benzoic acid scaffold would be critical in determining its binding orientation and affinity for a specific biological target.

Biophysical Characterization of Compound-Biomolecule Complexes (e.g., SPR, ITC, NMR, X-ray crystallography of complexes)

No biophysical characterization data, such as from Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR), or X-ray crystallography, is available for complexes of this compound with any biomolecule. Such studies would be invaluable for understanding the thermodynamics and kinetics of its binding interactions and for visualizing the precise binding mode at an atomic level.

Photobiological and Chemiluminescent Interactions (if applicable for such a compound)

There is no information available in the scientific literature to suggest that this compound has any significant photobiological or chemiluminescent properties. Such characteristics are not typical for this class of compounds.

Future Perspectives and Unexplored Research Directions

Development of Next-Generation Synthetic Strategies for Enhanced Efficiency and Selectivity

Current synthetic methodologies for producing structurally similar compounds, such as dihalogenated cyanobenzoic acids, often rely on traditional, multi-step processes like diazotization and subsequent reaction with cyanide salts google.com. These routes can be challenging to scale up and may present safety concerns google.com. Similarly, the synthesis of other cyanobenzoic acid derivatives can suffer from expensive starting materials or low yields during key oxidative steps google.com.

A particularly promising avenue is the adoption of biocatalysis. The microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks using engineered enzymatic cascades in E. coli demonstrates a powerful proof-of-concept for sustainable production nih.gov. Applying similar principles, perhaps through the enzymatic synthesis of fluorinated intermediates, could lead to greener, more efficient, and highly selective production methods for 3-Cyano-5-fluoro-4-hydroxybenzoic acid nih.govresearchgate.net.

StrategyPotential AdvantageRelevant Precedent/Concept
Biocatalysis/Enzymatic Synthesis High selectivity, use of renewable feedstocks, milder reaction conditions.Microbial synthesis of 4-hydroxybenzoic acid from L-tyrosine nih.gov; Enzymatic synthesis of fluorinated alanine (B10760859) enantiomers researchgate.net.
Modern Catalytic Methods Increased efficiency, novel bond formations, potentially fewer steps.Use of palladium complexes in the synthesis of 5-(3-cyanophenyl)-3-formylbenzoic acid google.com.
Flow Chemistry Improved safety, precise control over reaction parameters, easier scalability.General trend in fine chemical manufacturing for enhanced process control.
Optimized Multi-step Synthesis Improved overall yield and controllable reaction conditions over traditional methods.A five-step synthesis for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid achieved a 70% overall yield researchgate.net.

Discovery of Novel Chemical Transformations and Reactivity Profiles

The specific electronic interplay between the electron-withdrawing cyano and fluoro groups and the electron-donating hydroxyl group on the benzoic acid scaffold is a fertile ground for discovering novel chemical reactivity. While the individual functional groups have well-known transformations, their combined influence on the aromatic ring's reactivity is not fully explored.

Future studies should systematically investigate the selective transformation of each functional group in the presence of the others. For instance, developing conditions for the selective reduction of the cyano group without affecting the carboxylic acid, or performing electrophilic aromatic substitution at the single available position on the ring, could yield a new family of unique building blocks. Related fluorinated benzaldehydes are known to participate in aldol (B89426) condensations and Wittig reactions to create complex molecules with biological activity, suggesting that this compound could be a versatile precursor for similar transformations ossila.com.

Exploration of Advanced Applications in Emerging Technologies

The structural motifs present in this compound are prevalent in molecules designed for advanced applications. Its future lies in its potential as a key intermediate in materials science and medicinal chemistry.

Materials Science: Para-hydroxybenzoic acids are preferred precursors for synthesizing mesogens used in liquid crystals ossila.com. The presence of a fluorine atom, as seen in 2-fluoro-4-hydroxybenzoic acid, can introduce additional, desirable smectic phases in liquid crystalline materials ossila.com. The cyano group is also a common feature in liquid crystal molecules. Therefore, this compound is a prime candidate for the design of new liquid crystals with unique phase behaviors.

Medicinal Chemistry: Fluorinated building blocks are critical in drug discovery. The use of 3-fluoro-4-hydroxybenzaldehyde (B106929) to synthesize curcuminoid analogues for cancer treatment and hydrazone derivatives with anti-inflammatory activity highlights the pharmaceutical potential of this substitution pattern ossila.com. Furthermore, 2-fluoro-4-hydroxybenzoic acid has been used to synthesize immunoadjuvants, demonstrating the utility of such scaffolds in complex drug delivery systems ossila.com. The title compound could thus serve as a starting point for novel kinase inhibitors, antivirals, or other therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

A significant, unexplored frontier is the application of computational tools to accelerate research into this compound. Artificial intelligence (AI) and machine learning (ML) can be integrated in several ways:

Predictive Synthesis: ML models could predict the outcomes of potential synthetic reactions, helping chemists to identify the most promising and efficient routes before entering the lab.

In Silico Screening: AI algorithms could design and screen virtual libraries of derivatives based on this compound to predict their binding affinity to biological targets, such as enzymes or receptors. This would prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Process Optimization: AI can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for existing or novel synthetic pathways to maximize yield and minimize waste, contributing to sustainable production goals.

Deeper Mechanistic Understanding of Compound-Biomolecule Interactions for Fundamental Science

To fully exploit this compound in drug discovery, a fundamental understanding of how it interacts with biological systems is essential. The fluorine atom provides a unique spectroscopic handle for such investigations. ¹⁹F-NMR (Nuclear Magnetic Resonance) spectroscopy has emerged as a powerful tool for exploring interactions between fluorinated ligands and biomolecules researchgate.net. Because fluorine is not naturally present in most biological systems, the ¹⁹F-NMR signal is background-free, serving as a highly sensitive probe for studying binding events, conformational changes, and the local environment of the molecule within a protein's active site researchgate.net. Future research should leverage ¹⁹F-NMR to study the binding of this compound and its derivatives to target proteins, providing invaluable data for structure-activity relationship (SAR) studies and rational drug design.

Sustainable and Scalable Production Methodologies and Economic Viability

The long-term utility of this compound is contingent upon the development of sustainable and economically viable production methods. This involves moving away from protocols that use toxic reagents or require harsh conditions google.comresearchgate.net. As mentioned, biocatalytic routes using renewable feedstocks represent the pinnacle of sustainable synthesis nih.gov. Research focused on developing a whole-cell biocatalyst or a multi-enzyme cascade for its production could drastically improve its environmental footprint and economic feasibility nih.gov.

Q & A

Basic Question: What are the recommended synthetic routes for 3-Cyano-5-fluoro-4-hydroxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step substitution and functionalization of benzoic acid derivatives. A plausible route includes:

  • Step 1 : Nitration or halogenation of a benzoic acid precursor to introduce fluorine and cyano groups. For example, fluorination via electrophilic substitution using F₂ or HF-pyridine under controlled temperature (0–5°C) .
  • Step 2 : Cyano group introduction via nucleophilic substitution (e.g., using CuCN in DMF at 120°C) .
  • Step 3 : Hydroxylation at the 4-position using hydroxylation reagents like H₂O₂/FeSO₄ under acidic conditions .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature to minimize side products. Use kinetic studies to identify rate-limiting steps .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine-induced splitting patterns, cyano group absence in proton spectra) .
    • FT-IR : Confirm carboxylic acid (1700–1750 cm⁻¹), hydroxyl (3200–3600 cm⁻¹), and cyano (2200–2250 cm⁻¹) groups .
  • Purity Analysis :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to resolve impurities .
    • Mass Spectrometry (MS) : Confirm molecular ion ([M-H]⁻ at m/z 194.1) and fragmentation patterns .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the cyano group .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Segregate halogenated waste for incineration .

Advanced Question: How can researchers investigate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Target Selection : Prioritize enzymes with active sites favoring aromatic/acidic ligands (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • Assay Design :
    • Use fluorescence-based assays to monitor enzyme activity (e.g., NADH depletion in dehydrogenase assays).
    • Perform dose-response curves (1–100 µM) to calculate IC₅₀ values .
  • Computational Modeling : Dock the compound into enzyme active sites using software like AutoDock Vina to predict binding modes and affinity .

Advanced Question: How can HPLC methods be optimized to resolve this compound from structurally similar impurities?

Methodological Answer:

  • Column Selection : Use a polar-embedded C18 column (e.g., Waters XBridge) to enhance retention of polar substituents .
  • Mobile Phase : Adjust pH to 2.5–3.0 with trifluoroacetic acid (TFA) to protonate the carboxylic acid group, reducing tailing. Test gradient elution (5–95% acetonitrile over 20 min) .
  • Detection : Employ diode-array detection (DAD) at 254 nm for the aromatic ring and 210 nm for the cyano group .

Advanced Question: What strategies ensure the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC-MS to identify breakdown products (e.g., decarboxylation or cyano hydrolysis) .
  • Stabilization : Add antioxidants (e.g., BHT) to formulations. Lyophilize for long-term storage if hygroscopic .

Advanced Question: How should researchers resolve contradictions in reported physicochemical data (e.g., melting point variability)?

Methodological Answer:

  • Cross-Validation : Use differential scanning calorimetry (DSC) to determine exact melting points and detect polymorphs .
  • Purity Assessment : Re-crystallize the compound and re-test via HPLC. Compare with literature NMR spectra to confirm structural consistency .
  • Collaborative Testing : Share samples with independent labs to verify reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.